N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H20BrFN4O2S and its molecular weight is 503.39. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The study by Gangjee et al. (2008) found that analogues of this compound were potent against human TS and DHFR, suggesting potential applications in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Antiviral Properties
Mary et al. (2020) investigated the molecular structure, NBO analysis, and spectroscopic properties of a similar molecule, highlighting its potential as an antiviral agent against SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized derivatives of this compound and evaluated their antitumor activity. They found that the synthesized compounds showed potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Heterocyclic Sulfanylpyrimidinone Derivatives Synthesis
Bassyouni and Fathalla (2013) focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, displaying a wide spectrum of biological activities, which could include the compound (Bassyouni & Fathalla, 2013).
Crystal Structures and Molecular Interactions
Studies by Subasri et al. (2016, 2017) explored the crystal structures of related compounds, providing insights into the molecular interactions and conformations that could inform the understanding of the compound's properties (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial and Antituberculosis Activity
Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives and evaluated their antimicrobial and antituberculosis activity, which could be relevant to the compound of interest (Soni & Patel, 2017).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN4O2S/c23-15-3-7-17(8-4-15)25-20(29)13-31-22-26-19-9-10-28(12-18(19)21(30)27-22)11-14-1-5-16(24)6-2-14/h1-8H,9-13H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBJALHRNPYPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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